5-amino-N-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group bearing a 2,4-dimethylphenyl moiety and at the 4-position with a carboxamide linked to a 3,4-dimethoxyphenyl group. This structure combines electron-donating methoxy and methyl groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)24-18(28)11-27-20(22)19(25-26-27)21(29)23-14-6-8-16(30-3)17(10-14)31-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFLWGUHMGAYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H24N6O4
- Molecular Weight : 424.46 g/mol
- CAS Number : 894563-41-8
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and mechanism of action. Notably, compounds containing the triazole moiety have shown promising results in inhibiting cancer cell proliferation and exhibiting antiangiogenic effects.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cells.
- Mechanism of Action : The triazole ring is believed to interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of proliferation |
| A549 | 3.8 | Induction of apoptosis |
| HT29 | 4.5 | Cell cycle arrest |
Antiangiogenic Activity
The compound has also been noted for its antiangiogenic properties:
- In Vitro Studies : Inhibition of endothelial cell migration and tube formation in Matrigel assays demonstrated its potential to prevent angiogenesis.
- Mechanistic Insights : The antiangiogenic activity may be attributed to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazole derivatives, including the target compound, and evaluated their biological activities against a panel of cancer cell lines. Results indicated that modifications on the phenyl groups significantly influenced their anticancer potency .
- Structure-Activity Relationship (SAR) : SAR studies highlighted that the presence of methoxy groups on the aromatic rings enhances the biological activity by improving solubility and binding affinity to target proteins .
- Molecular Docking Studies : Computational studies using molecular docking revealed that the compound binds effectively to target proteins involved in tumor growth and angiogenesis, suggesting a rational basis for its observed biological activities .
Comparison with Similar Compounds
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)
- Substituents : Features a 3,5-dichlorobenzyl group and a 4′-chlorobenzoyl moiety.
- Activity: Acts as a calcium influx inhibitor and cytostatic agent. Metabolism generates inactive benzophenone derivatives via phase I pathways .
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ()
Pyrazole Carboxamides ()
- Core Structure: Pyrazole instead of triazole. Examples include compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamide).
- Substituents: Chloro, cyano, and methyl groups dominate.
- Synthesis : Utilizes EDCI/HOBt-mediated amide coupling, a method applicable to triazole analogs .
- Key Difference : Pyrazoles generally exhibit lower metabolic stability than triazoles due to reduced aromatic resonance.
Table 2: Functional Group Impact
Q & A
Q. Critical parameters :
- Temperature control : Excess heat may degrade sensitive intermediates (e.g., azides).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalyst purity : Copper(I) iodide must be rigorously dried to prevent side reactions .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuI, DMF, 60°C | 65–78 | |
| Carboxamide coupling | Isocyanate, THF, RT | 82–90 |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Resolve aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm). Use DMSO-d6 to solubilize polar groups .
- 13C NMR : Confirm carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .
How can researchers address low aqueous solubility during biological assays?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the carboxamide or triazole moiety to enhance solubility .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while minimizing cytotoxicity .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
How should contradictory data on enzyme inhibitory activity be resolved across studies?
Q. Advanced
- Assay standardization :
- Use identical enzyme isoforms (e.g., human vs. murine carbonic anhydrase) and buffer conditions (pH 7.4, ionic strength 150 mM) .
- Validate results with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., compound purity, assay temperature) .
What are the primary biological targets of triazole-carboxamide derivatives, and how are they validated?
Q. Basic
- Targets : Enzymes like carbonic anhydrase, histone deacetylases (HDACs), and kinases due to triazole-metal coordination and carboxamide hydrogen bonding .
- Validation methods :
- Enzyme kinetics : Measure IC50 values via fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .
- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay) with siRNA knockdown to confirm target specificity .
How can reaction conditions be optimized for scale-up while maintaining yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent volume) and identify optimal conditions .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., azide formation) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .
Future Directions (Post-2025):
- Computational-guided synthesis : Combine DFT calculations (e.g., transition state analysis) with machine learning to predict reaction pathways .
- Polypharmacology studies : Map off-target interactions using proteome-wide affinity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
